Cas no 2171424-62-5 ((2R)-1-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid)

(2R)-1-3-シクロプロピル-3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)ブタノイルピペリジン-2-カルボン酸は、高度に特異的な構造を持つキラル化合物です。フルオレニルメトキシカルボニル(Fmoc)保護基を有するため、ペプチド合成においてアミノ基の選択的保護が可能です。シクロプロピル基とピペリジン骨格の組み合わせにより、立体障害を制御した分子設計が実現されています。カルボン酸官能基はさらなる誘導体化に適しており、医薬品中間体や生物活性化合物の合成に有用です。光学純度が高く、不斉合成の構築ブロックとしての応用が期待されます。

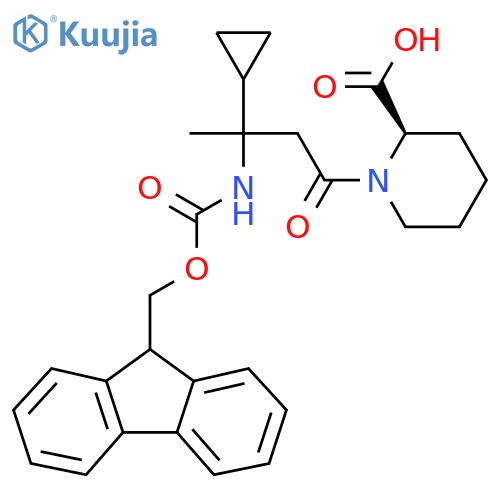

2171424-62-5 structure

商品名:(2R)-1-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid

(2R)-1-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-1-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid

- 2171424-62-5

- EN300-1500615

- (2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid

-

- インチ: 1S/C28H32N2O5/c1-28(18-13-14-18,16-25(31)30-15-7-6-12-24(30)26(32)33)29-27(34)35-17-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-5,8-11,18,23-24H,6-7,12-17H2,1H3,(H,29,34)(H,32,33)/t24-,28?/m1/s1

- InChIKey: LGRSULNYFYRRES-RIBGEGAISA-N

- ほほえんだ: O=C(CC(C)(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC[C@@H]1C(=O)O

計算された属性

- せいみつぶんしりょう: 476.23112213g/mol

- どういたいしつりょう: 476.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 8

- 複雑さ: 791

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4

(2R)-1-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1500615-250mg |

(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid |

2171424-62-5 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1500615-50mg |

(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid |

2171424-62-5 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1500615-100mg |

(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid |

2171424-62-5 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1500615-1000mg |

(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid |

2171424-62-5 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1500615-5000mg |

(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid |

2171424-62-5 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1500615-10000mg |

(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid |

2171424-62-5 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1500615-500mg |

(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid |

2171424-62-5 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1500615-2500mg |

(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid |

2171424-62-5 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1500615-1.0g |

(2R)-1-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidine-2-carboxylic acid |

2171424-62-5 | 1g |

$0.0 | 2023-06-05 |

(2R)-1-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

2171424-62-5 ((2R)-1-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid) 関連製品

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量